molecular formula C10H12N2O2S B12829892 Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12829892
M. Wt: 224.28 g/mol
InChI Key: GVECHMNLDWLPBE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, methyl acetoacetate, and thiourea . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound for its targets. The pathways involved in its action are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14-2)9(15)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,12,15)

InChI Key

GVECHMNLDWLPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)OC

Origin of Product

United States

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